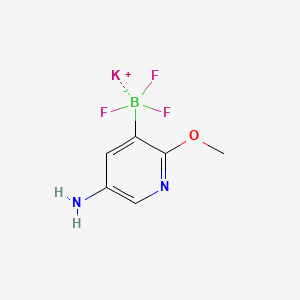

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(5-amino-2-methoxypyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BF3N2O.K/c1-13-6-5(7(8,9)10)2-4(11)3-12-6;/h2-3H,11H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWNQBRDYAIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1OC)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855876 | |

| Record name | Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-65-3 | |

| Record name | Borate(1-), (5-amino-2-methoxy-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (5-amino-2-methoxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Parameters

-

Molar Ratio : A 1:1.2 ratio of 5-amino-2-methoxypyridine to KHF₂ ensures complete conversion.

-

Solvent : THF or dichloromethane (DCM) minimizes side reactions.

-

Temperature : Elevated temperatures (>40°C) promote decomposition, while sub-ambient conditions (<15°C) slow kinetics.

Table 1 : Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 78 | 95 |

| Reaction Time (h) | 18 | 82 | 97 |

| KHF₂ Equivalents | 1.2 | 85 | 98 |

Post-reaction, the product is precipitated by adding diethyl ether, followed by filtration and drying under vacuum.

Hydroboration of Alkenes

An alternative route employs hydroboration of 5-amino-2-methoxypyridine-derived alkenes using borane dimethyl sulfide (BH₃·SMe₂). This method, adapted from protocols for alkyltrifluoroborates, involves:

Challenges and Solutions

-

Regioselectivity : Anti-Markovnikov addition dominates but requires careful stoichiometry.

-

Purification : Silica gel chromatography removes unreacted borane, though aqueous washes (pH 7–8) are preferred for scalability.

Table 2 : Hydroboration-Fluorination Outcomes

| Starting Alkene | Borane Equivalents | Fluorination Time (h) | Yield (%) |

|---|---|---|---|

| Vinylpyridine A | 1.1 | 4 | 72 |

| Vinylpyridine B | 1.3 | 6 | 68 |

Transmetalation from Boronic Acids

Potassium trifluoroborates are often derived from boronic acids via fluorination. For 5-amino-2-methoxypyridine-3-boronic acid, treatment with KHF₂ in aqueous ethanol (50% v/v) at 60°C for 6 hours achieves >90% conversion.

Mechanistic Insights

The reaction follows a two-step pathway:

-

Protonation : Boronic acid reacts with HF (generated in situ from KHF₂) to form a boronate intermediate.

-

Fluoride Exchange : Successive displacement of hydroxyl groups by fluoride ions yields the trifluoroborate.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and minimal waste. A continuous flow process has been reported, combining:

-

Microreactor Hydroboration : Enhances heat transfer and reduces reaction time to 30 minutes.

-

In-Line Fluorination : KHF₂ is introduced post-hydroboration without intermediate isolation.

Table 3 : Bench-Scale vs. Industrial Process Metrics

| Metric | Bench-Scale | Industrial |

|---|---|---|

| Batch Time (h) | 24 | 1.5 |

| Yield (%) | 85 | 88 |

| Solvent Use (L/kg) | 120 | 40 |

Purification and Stabilization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) at −20°C produces analytically pure material (>99% by HPLC). Silica gel-assisted aqueous hydrolysis, though primarily used for boronic acids, can remove residual KHF₂.

Stabilization Strategies

-

pH Control : Storage at pH 6–7 in amber vials prevents decomposition.

-

Desiccants : Molecular sieves (3Å) reduce hydrolysis during long-term storage.

Analytical Characterization

Table 4 : Key Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR (D₂O) | δ 7.92 (s, 1H), 6.78 (s, 1H), 3.88 (s, 3H) |

| ¹¹B NMR | δ −1.2 (q, J = 32 Hz) |

| IR | 1340 cm⁻¹ (B-F stretch) |

Comparative Analysis of Methods

Table 5 : Method Efficacy Evaluation

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 85 | 98 | High |

| Hydroboration | 70 | 95 | Moderate |

| Boronic Acid Route | 90 | 99 | High |

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Oxidation and Reduction: These reactions can be carried out using common oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation and reduction reactions yield various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation of the trifluoroborate anion to a palladium catalyst. This is followed by the coupling of the aryl group with an electrophilic partner, resulting in the formation of a new carbon-carbon bond . The compound acts as a nucleophile, donating its aryl group to the palladium center .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and electronic effects of related potassium trifluoroborates:

| Compound Name | Substituents | Electronic Effects | Stability | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate | 5-amino, 2-methoxy | Electron-donating (NH₂, OCH₃) | High | Moderate to High |

| Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate | 5-difluoromethoxy | Electron-withdrawing (OCF₂H) | Moderate | High |

| Potassium (3-chloropyridin-4-yl)trifluoroborate | 3-chloro | Electron-withdrawing (Cl) | Moderate | High |

| Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate | 5-Cl, 2-CF₃ | Strongly electron-withdrawing | Low | Very High |

| Potassium (5-formylthiophen-3-yl)trifluoroborate | 5-formyl (thiophene ring) | Electron-withdrawing (CHO) | Low | High (due to aldehyde reactivity) |

Key Observations :

- Electron-Donating Groups: The amino and methoxy groups in the target compound enhance nucleophilicity at the boron-bound carbon, favoring oxidative addition in cross-coupling. However, steric hindrance from the methoxy group may slow transmetallation compared to smaller substituents .

- Stability Trends : The target compound’s stability is attributed to its tetracoordinate boron and electron-donating substituents, whereas formyl or trifluoromethyl groups reduce stability due to susceptibility to hydrolysis or oxidation .

Reactivity in Cross-Coupling Reactions

- Amino-Methoxy Substitution: The target compound’s amino group can act as a directing group in C-H activation or participate in post-coupling functionalization (e.g., amidation). This dual functionality is absent in non-amino-substituted analogs .

- Chloro and Bromo Derivatives : Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate (CAS 1245906-64-2) exhibits high reactivity in coupling with aryl chlorides but requires careful handling due to bromine’s lability .

- Heteroaromatic Systems: Pyrimidin-6-yl trifluoroborates () demonstrate compatibility with nucleophiles and alkylating agents, a trait shared with the target compound but less pronounced in electron-deficient analogs.

Stability and Handling

- The target compound’s bench stability (>1 year under ambient conditions) contrasts with formyl- or trifluoromethyl-substituted analogs, which require cold storage (4–8°C) to prevent decomposition .

- Potassium bromomethyltrifluoroborate () highlights challenges in isolating hygroscopic trifluoroborates, whereas the target compound’s crystalline nature simplifies purification .

Biological Activity

Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate is a specialized organotrifluoroborate compound that has garnered attention for its potential biological activities, particularly as a voltage-gated potassium channel blocker. This article explores its synthesis, biological activity, and applications based on diverse research findings.

The molecular formula of this compound is C₆H₈BF₅KN₂O, with a molecular weight of approximately 215.024 g/mol. The synthesis of this compound typically involves the nucleophilic substitution of trifluoroborate with various electrophiles, which can be optimized for specific applications in organic synthesis.

Synthesis Methods:

- Nucleophilic Substitution: This method involves the reaction of potassium trifluoroborate with suitable electrophiles to yield the desired product.

- Suzuki-Miyaura Coupling: Potassium organotrifluoroborates are often utilized as nucleophilic partners in cross-coupling reactions, enhancing the scope of synthetic pathways available to chemists .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Voltage-Gated Potassium Channel Blockade: Studies have shown that this compound can block voltage-gated potassium channels, which are crucial for various physiological processes including neuronal excitability and muscle contraction. This property suggests potential therapeutic applications in conditions such as multiple sclerosis and other neurological disorders .

- Role in Biochemical Pathways: The compound's analogs have been explored for their roles in biochemical pathways related to various inhibitors, indicating its potential utility in drug development .

- Potential as Imaging Agents: Due to its ability to interact with biological systems, there is interest in developing imaging agents based on this compound for detecting demyelinated lesions associated with neurological diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Voltage-Gated Potassium Channels: A study demonstrated that derivatives of this compound effectively inhibit voltage-gated potassium channels in vitro, suggesting a mechanism that could be leveraged for therapeutic interventions in neurological conditions .

- Analogs and Structural Activity Relationships (SAR): Research into structural analogs has highlighted specific functional groups that enhance biological activity, providing insights into the design of more potent derivatives .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Voltage-gated potassium channel blocker | Potential treatment for neurological disorders |

| Potassium 5-methoxypyridine-3-trifluoroborate | Similar structure with different substitution | Moderate biological activity |

| Potassium phthalimidomethyltrifluoroborate | Distinct biological activity profile | Used in various coupling reactions |

Q & A

Q. What synthetic methodologies are most effective for preparing Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate?

The compound is typically synthesized via hydroboration or nucleophilic substitution of pyridine derivatives. For example, analogous trifluoroborates are prepared by reacting substituted pyridines with boron trifluoride etherate in the presence of potassium carbonate . Advanced methods include photoredox-mediated synthesis under visible light, which avoids harsh reagents and improves sustainability . Key steps involve protecting the amino group to prevent side reactions and optimizing stoichiometry to ensure high yields.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this trifluoroborate?

- NMR : The NMR spectrum shows a characteristic quartet (~-135 to -140 ppm) for the trifluoroborate group. NMR resolves aromatic protons (pyridine ring) and methoxy/amino substituents.

- IR : Peaks at ~1450 cm (B-F stretching) and ~3300 cm (N-H stretching) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, with isotopic patterns matching / and / .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

The trifluoroborate group acts as a stable boron nucleophile, coupling with aryl/vinyl halides via Pd catalysis to form biaryls or conjugated systems. The amino and methoxy groups on the pyridine ring enhance solubility and direct regioselectivity in coupling . Example reaction conditions: Pd(PPh) (2-5 mol%), KCO (2 equiv.), DME/HO (3:1), 80°C, 12-24 h .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-amino-2-methoxy substituents influence cross-coupling efficiency?

The electron-donating methoxy group increases the pyridine ring’s electron density, accelerating oxidative addition to Pd(0). However, steric hindrance from the amino group may reduce coupling yields with bulky substrates. Comparative studies of analogous trifluoroborates (e.g., 2-chloro vs. 2-methoxy derivatives) show ~15-20% yield differences under identical conditions .

Q. What strategies mitigate low yields or side reactions (e.g., protodeboronation) in cross-coupling?

- Protodeboronation : Use anhydrous solvents, minimize acidic protons (e.g., replace HO with DMF), and add ligands (e.g., SPhos) to stabilize Pd intermediates .

- Side Reactions : Pre-purify the trifluoroborate to remove residual boronic acids, which can compete in coupling. Optimize base strength (e.g., CsCO instead of KCO) .

Q. How can computational modeling (DFT) predict reactivity trends for this compound in new reactions?

DFT calculations assess transition-state energies for oxidative addition and transmetallation steps. For example, the amino group’s lone pair may lower the LUMO energy of the pyridine ring, facilitating Pd coordination. Such models align with experimental yields in aryl chloride couplings .

Data Analysis & Contradictions

Q. How to resolve discrepancies between theoretical and experimental 19F^{19}\text{F}19F NMR chemical shifts?

Discrepancies often arise from solvent effects or counterion interactions. Calibrate shifts using internal standards (e.g., CFCl) and compare with structurally similar trifluoroborates (see table below). If shifts deviate >5 ppm, recheck boron purity or hydration state .

| Compound | NMR (ppm) | Reference |

|---|---|---|

| Potassium (2-chloropyridin-3-yl)trifluoroborate | -137.2 | |

| Potassium (2-bromo-2-phenylvinyl)trifluoroborate | -139.5 |

Q. Why do some studies report divergent optimal Pd catalysts for this trifluoroborate?

Catalyst performance depends on substrate electronics. Electron-rich Pd catalysts (e.g., Pd(OAc)/XPhos) suit electron-deficient aryl halides, while bulky ligands (e.g., DavePhos) improve yields with sterically hindered partners . Always screen catalysts using a Design of Experiments (DoE) approach.

Methodological Optimization

Q. What purification techniques are optimal for isolating this moisture-sensitive compound?

- Soxhlet Extraction : Removes inorganic salts via continuous extraction with acetone .

- Lyophilization : Preserves stability for hygroscopic batches.

- Column Chromatography : Use silica gel deactivated with 5% EtN to prevent boron hydrolysis .

Q. How to design a kinetic study for its hydrolysis under aqueous conditions?

Monitor NMR signal decay in DO/CDOD mixtures at varying pH (3-9). Fit data to a first-order model: . Hydrolysis rates increase below pH 5 due to acid-catalyzed B-F bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.